Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEAYMRALDLXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629311 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180081-10-1 | |

| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in various pharmaceutical and chemical research applications. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for laboratory use.

Introduction

This compound, with the CAS Number 180081-10-1, is a carbamate derivative containing a primary aromatic amine. Its molecular formula is C₁₅H₂₄N₂O₂, and it has a molecular weight of 264.37 g/mol . The tert-butoxycarbonyl (Boc) protecting group on the primary aliphatic amine allows for selective reactions at the aromatic amine site, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Synthesis

The synthesis of this compound is typically achieved through the Boc protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine. This reaction selectively protects the more nucleophilic aliphatic amine over the less reactive aromatic amine.

Synthetic Pathway

The logical workflow for the synthesis is outlined below. The process begins with the preparation of the precursor, 2-(4-aminophenyl)-2-methylpropan-1-amine, followed by its selective Boc protection.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Boc Protection of 2-(4-aminophenyl)-2-methylpropan-1-amine

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

2-(4-aminophenyl)-2-methylpropan-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1-1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical Data

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂O₂ |

| Molecular Weight | 264.37 g/mol |

| CAS Number | 180081-10-1 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥97% (by HPLC) |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons: Signals in the range of δ 6.5-7.5 ppm, showing the characteristic splitting pattern of a 1,4-disubstituted benzene ring.

-

-NH₂ (aromatic amine): A broad singlet, the chemical shift of which is solvent-dependent.

-

-NH- (carbamate): A broad singlet or triplet, typically in the range of δ 4.5-5.5 ppm.

-

-CH₂- (propyl chain): A doublet or multiplet adjacent to the carbamate nitrogen.

-

-C(CH₃)₂- (gem-dimethyl): A singlet corresponding to the two methyl groups.

-

-C(CH₃)₃ (tert-butyl): A sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic carbons: Signals in the range of δ 115-150 ppm.

-

C=O (carbamate): A signal around δ 155-156 ppm.

-

-C(CH₃)₃ (tert-butyl quaternary carbon): A signal around δ 80 ppm.

-

Aliphatic carbons: Signals for the propyl chain and methyl groups in the upfield region of the spectrum.

IR (Infrared) Spectroscopy:

-

N-H stretch (aromatic amine): Two bands in the region of 3300-3500 cm⁻¹.

-

N-H stretch (carbamate): A single band around 3300-3400 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=O stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

-

N-H bend (amine and carbamate): Bands in the region of 1500-1650 cm⁻¹.

-

C-O stretch (carbamate): Bands in the region of 1160-1250 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A peak at m/z = 264.

-

Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a characteristic fragmentation pattern for Boc-protected compounds.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and characterization of the target compound.

Caption: General experimental workflow for synthesis and purification.

Caption: Logical relationships in the characterization process.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The provided protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis. Adherence to standard laboratory safety practices is essential when performing these procedures. Further optimization of the reaction and purification conditions may be necessary to achieve desired yields and purity levels.

An In-depth Technical Guide to the Physicochemical Properties of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No: 180081-10-1) is a chemical compound of interest in the fields of medicinal chemistry and drug development.[1] Its structural features, incorporating a Boc-protected amine and an aniline moiety, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a plausible synthetic route.

Chemical Identity and Structure

-

IUPAC Name: tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate

-

CAS Number: 180081-10-1

-

Molecular Formula: C₁₅H₂₄N₂O₂

-

Molecular Weight: 264.37 g/mol

-

Appearance: White solid.

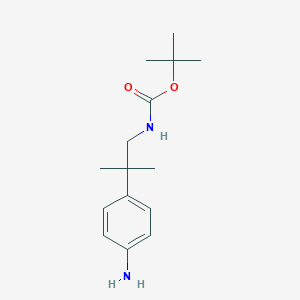

Structure:

Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following table summarizes both known and predicted physicochemical properties of this compound. Predicted values were obtained using computational models and should be considered as estimates.

| Property | Value | Source |

| Melting Point | 135-145 °C | Predicted |

| Boiling Point | 410.7 ± 40.0 °C at 760 mmHg | Predicted |

| Water Solubility | 0.58 g/L at 25 °C | Predicted |

| logP (Octanol-Water Partition Coefficient) | 3.1 | Predicted |

| pKa (Acidic) | 16.5 (Amide N-H) | Predicted |

| pKa (Basic) | 4.8 (Aniline NH₂) | Predicted |

Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Proposed Synthesis:

Step 1: Synthesis of 2-methyl-2-(4-nitrophenyl)propan-1-amine

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 4-nitro-α,α-dimethylphenylacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude 2-methyl-2-(4-nitrophenyl)propan-1-amine, which can be purified by column chromatography.

Step 2: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine

-

Dissolve the 2-methyl-2-(4-nitrophenyl)propan-1-amine from the previous step in ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 2-(4-aminophenyl)-2-methylpropan-1-amine.

Step 3: Synthesis of this compound

-

Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (Et₃N) or another suitable non-nucleophilic base to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflows for Physicochemical Characterization

Caption: General workflow for physicochemical characterization.

Detailed Experimental Protocols:

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Ensure the compound is dry and finely powdered.

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

-

2. Solubility Determination

-

Objective: To qualitatively assess the solubility of the compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

To each test tube, add a measured volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixtures vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be analyzed by a suitable technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

-

3. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

-

Objective: To determine the ratio of the compound's concentration in octanol versus water at equilibrium.

-

Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

Prepare a stock solution of the compound in either water-saturated octanol or octanol-saturated water.

-

Add equal volumes of octanol (pre-saturated with water) and water (pre-saturated with octanol) to a separatory funnel.

-

Add a known amount of the compound stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.

-

Carefully separate the octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data is currently sparse, the predicted values and proposed synthetic and analytical protocols offer a valuable starting point for researchers. Further experimental validation of these properties is crucial for its potential applications in drug discovery and development. The provided methodologies can serve as a practical framework for the synthesis and characterization of this and structurally related compounds.

References

A Technical Guide to the Spectroscopic Analysis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. Due to the limited availability of published experimental data for this specific compound, this document outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, based on standard laboratory practices for similar organic molecules. Furthermore, predicted spectroscopic data, derived from the analysis of analogous structures, are presented in clearly structured tables for reference.

Molecular Structure

Compound Name: this compound CAS Number: 180081-10-1[1][2] Molecular Formula: C₁₅H₂₄N₂O₂[1][2] Molecular Weight: 264.36 g/mol [2]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and known spectral data for similar functional groups.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to NH₂) |

| ~6.6-6.8 | d | 2H | Ar-H (meta to NH₂) |

| ~4.8-5.2 | br s | 1H | -NH-COO- |

| ~3.4-3.7 | br s | 2H | -NH₂ |

| ~3.1-3.3 | d | 2H | -CH₂-NH- |

| ~1.4-1.5 | s | 9H | -C(CH₃)₃ |

| ~1.2-1.3 | s | 6H | -C(CH₃)₂- |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | C=O (carbamate) |

| ~145-147 | Ar-C-NH₂ |

| ~128-130 | Ar-C-H |

| ~125-127 | Ar-C-C(CH₃)₂ |

| ~114-116 | Ar-C-H |

| ~79-81 | -O-C(CH₃)₃ |

| ~50-55 | -CH₂-NH- |

| ~40-45 | -C(CH₃)₂- |

| ~28-30 | -C(CH₃)₃ |

| ~25-27 | -C(CH₃)₂- |

Table 3: Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (primary amine)[3][4] |

| ~3300 | Medium, Sharp | N-H stretch (secondary amine - carbamate)[5] |

| 3000-2850 | Medium | C-H stretch (aliphatic)[5] |

| ~1680-1700 | Strong | C=O stretch (carbamate)[5] |

| 1620-1580 | Medium | N-H bend (primary amine)[4] |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1390, 1365 | Medium | C-H bend (tert-butyl) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[4] |

| 1335-1250 | Strong | C-N stretch (aromatic amine)[4] |

| 910-665 | Broad, Strong | N-H wag (primary and secondary amines)[4] |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 264 | [M]⁺ (Molecular Ion) |

| 208 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 165 | [M - Boc]⁺ |

| 149 | [M - NH₂-Boc]⁺ |

| 134 | [H₂N-C₆H₄-C(CH₃)₂]⁺ |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

If any particulate matter remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[6]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the deuterated solvent does not already contain it.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the reference standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent such as isopropanol and a soft, lint-free cloth, and allow it to dry completely.[5]

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Spectrum Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]

-

If necessary, dilute the solution further to a final concentration of approximately 10-100 µg/mL.[7]

-

Ensure the final solution is free of any particulate matter. Filter if necessary.[7]

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Inlet System: Direct infusion or via Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the major fragment ions and their relative abundances.

-

Propose fragmentation pathways consistent with the structure of the molecule.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No. 180081-10-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key intermediate in the synthesis of targeted protein degraders, including PROTACs (Proteolysis Targeting Chimeras) and cereblon modulators. This document details its chemical and physical properties, provides a putative synthesis pathway based on established chemical principles, and discusses its application in the development of novel therapeutics. The guide includes detailed, albeit generalized, experimental protocols and presents relevant data in structured tables. Furthermore, it visualizes the synthetic workflow and its role in the broader context of targeted protein degradation through schematic diagrams.

Introduction

This compound (CAS No. 180081-10-1) is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine and a reactive aniline moiety, makes it a valuable building block for the synthesis of complex bioactive compounds. Notably, it serves as a crucial precursor for the development of cereblon (CRBN) modulators and PROTACs, which are innovative therapeutic modalities designed to hijack the ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and serves as a reference for handling and characterization.

| Property | Value | Source |

| CAS Number | 180081-10-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₅H₂₄N₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 264.36 g/mol | Chemical Supplier Catalogs |

| Appearance | White solid/powder | Chemical Supplier Catalogs |

| Purity | ≥95% - 99% | Chemical Supplier Catalogs |

| Storage | Sealed refrigeration | Chemical Supplier Catalogs |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2-(4-aminophenyl)-2-methylpropan-1-amine

The synthesis of the diamine precursor likely involves the reduction of a corresponding nitro or nitrile compound. A potential route starting from 2-(4-nitrophenyl)-2-methylpropanenitrile is outlined below.

Experimental Protocol: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine (Hypothetical)

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(4-nitrophenyl)-2-methylpropanenitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a suitable pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-aminophenyl)-2-methylpropan-1-amine. The product may be purified further by crystallization or column chromatography if necessary.

Boc Protection of 2-(4-aminophenyl)-2-methylpropan-1-amine

The selective protection of the primary aliphatic amine in the presence of the aromatic amine is a critical step. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and effective method for this transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the reaction mixture.

-

Boc Anhydride Addition: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq) in the same solvent dropwise.

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Reagents and Hypothetical Yields for Synthesis

| Step | Starting Material | Reagents | Solvent | Product | Hypothetical Yield |

| 1 | 2-(4-nitrophenyl)-2-methylpropanenitrile | H₂, Raney Ni or Pd/C | Methanol/Ethanol | 2-(4-aminophenyl)-2-methylpropan-1-amine | 85-95% |

| 2 | 2-(4-aminophenyl)-2-methylpropan-1-amine | (Boc)₂O, Et₃N | Dichloromethane | This compound | 80-90% |

Spectroscopic Characterization (Anticipated)

While specific spectra for the target compound are not publicly available, the expected spectroscopic data based on its structure are summarized in Table 3.

Table 3: Anticipated Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet), methylene protons adjacent to the carbamate and the aromatic ring, and aromatic protons. The NH protons of the carbamate and the aniline will also be present. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring, and the aliphatic carbons. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (carbamate and aniline), C=O stretching (carbamate), and aromatic C-H and C=C stretching. |

| MS (Mass Spec) | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 264.36. |

Application in Targeted Protein Degradation

This compound is a key intermediate in the synthesis of cereblon (CRBN) E3 ubiquitin ligase modulators. These modulators can be incorporated into PROTACs.

Role as a Building Block in PROTAC Synthesis

The aniline functional group of the title compound provides a reactive handle for further chemical modifications. It can be coupled with a linker, which is then attached to a ligand that binds to a target protein of interest. The Boc-protected amine serves as a precursor to the moiety that binds to the E3 ligase.

Involvement in Cereblon-Mediated Protein Degradation

Once incorporated into a PROTAC, the moiety derived from this compound facilitates the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Conclusion

This compound is a fundamentally important building block in the rapidly advancing field of targeted protein degradation. Its synthesis, while not explicitly detailed in publicly accessible literature, can be reliably achieved through standard organic synthesis methodologies. The strategic placement of a protected primary amine and a reactive aromatic amine allows for its versatile incorporation into PROTACs and other novel therapeutic agents. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective utilization in the design and synthesis of next-generation medicines. Further research into specific, optimized synthesis protocols and the exploration of its use in a wider range of protein-degrading molecules will continue to enhance its value in the scientific community.

Molecular structure and weight of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a bifunctional molecule featuring a Boc-protected amine and a primary aromatic amine. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates its known properties and provides logical, extrapolated methodologies for its synthesis and characterization based on established chemical principles and data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers utilizing this molecule as a building block in organic synthesis and drug discovery, particularly in the construction of more complex molecular architectures.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C15H24N2O2.[1] It incorporates a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, which is attached to a neopentyl-like backbone, and a 4-aminophenyl group.

Quantitative Data Summary

The known quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C15H24N2O2 | [1] |

| Molecular Weight | 264.37 g/mol | [1] |

| CAS Number | 180081-10-1 | [1] |

Structural Diagram

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a suitable diamine precursor with di-tert-butyl dicarbonate (Boc)₂O. A plausible precursor is 2-(4-aminophenyl)-2-methylpropan-1-amine. The selective mono-Boc protection of the aliphatic primary amine over the aromatic amine can be achieved under controlled reaction conditions.

Caption: Proposed workflow for the synthesis of the target compound.

General Experimental Procedure (Hypothetical)

-

Reaction Setup: To a solution of 2-(4-aminophenyl)-2-methylpropan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (1.0-1.1 eq) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Predicted Analytical and Spectroscopic Data

In the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of its functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.0-7.2 | (d, 2H, Ar-H) |

| ~6.6-6.8 | (d, 2H, Ar-H) |

| ~4.8-5.2 | (br s, 1H, NH-Boc) |

| ~3.5-3.8 | (br s, 2H, NH₂ aromatic) |

| ~3.0-3.2 | (d, 2H, CH₂-NHBoc) |

| ~1.4 | (s, 9H, C(CH₃)₃) |

| ~1.2 | (s, 6H, C(CH₃)₂) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M]⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) in soft ionization techniques like Electrospray Ionization (ESI).

| Technique | Expected m/z | Fragment |

| ESI-MS | 265.19 | [M+H]⁺ |

| 209.13 | [M - C₄H₈]⁺ | |

| 165.13 | [M - Boc]⁺ | |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H stretch | Primary aromatic amine (NH₂) and carbamate (N-H) |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2970-2850 | C-H stretch | Aliphatic C-H |

| ~1680-1700 | C=O stretch | Carbamate carbonyl |

| ~1600, ~1500 | C=C stretch | Aromatic ring |

| ~1520 | N-H bend | Carbamate |

| ~1160 | C-O stretch | Carbamate |

Applications in Drug Development and Research

Molecules like this compound are valuable intermediates in medicinal chemistry and organic synthesis. The presence of two distinct amine functionalities, one protected and one free, allows for sequential and site-selective chemical modifications.

The free aromatic amine can undergo a variety of transformations, including:

-

Amide bond formation

-

Sulfonamide formation

-

Diazotization followed by Sandmeyer-type reactions

-

Buchwald-Hartwig or Ullmann coupling reactions

Following these modifications, the Boc-protecting group on the aliphatic amine can be readily removed under acidic conditions to liberate the primary amine for further functionalization. This orthogonal protection strategy makes this compound a versatile building block for the synthesis of complex molecules, including libraries of compounds for drug screening and the development of novel pharmaceutical agents.

Conclusion

This compound is a useful chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, this guide provides a solid foundation of its known properties and predicted analytical data. The proposed synthetic workflow and discussion of its potential applications are intended to aid researchers in the effective utilization of this compound in their scientific endeavors. Further experimental validation of the predicted data is encouraged to enrich the collective understanding of this molecule.

References

An In-depth Technical Guide to the Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. Due to the absence of a direct, published synthesis protocol for this specific molecule in the reviewed literature, this guide details a robust, two-step synthetic route based on well-established and analogous chemical transformations. The proposed synthesis involves the reduction of a nitroaromatic precursor followed by the selective Boc-protection of the resulting aliphatic primary amine.

The methodologies presented are compiled from established literature procedures for similar substrates, ensuring a high probability of success for researchers undertaking this synthesis. This guide includes detailed experimental protocols, tabulated quantitative data from analogous reactions, and logical workflow diagrams to facilitate clear understanding and practical application in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps, starting from the precursor 2-methyl-1-(4-nitrophenyl)propan-2-amine.

-

Step 1: Reduction of the Aromatic Nitro Group. The nitro group of 2-methyl-1-(4-nitrophenyl)propan-2-amine is reduced to a primary aromatic amine, yielding 1-(4-aminophenyl)-2-methylpropan-2-amine. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like hydrazine hydrate is a highly effective and selective method for this transformation.[1]

-

Step 2: Selective N-Boc Protection. The resulting diamine is then treated with di-tert-butyl dicarbonate (Boc₂O). The primary aliphatic amine is significantly more nucleophilic than the primary aromatic amine, allowing for the selective formation of the desired carbamate on the 2-methylpropyl moiety under controlled conditions.[2][3]

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are proposed for the synthesis of this compound.

This procedure is adapted from the selective reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C.[1]

Materials:

-

2-methyl-1-(4-nitrophenyl)propan-2-amine

-

Palladium on carbon (5% Pd/C)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 2-methyl-1-(4-nitrophenyl)propan-2-amine (1.0 eq) and 5% Pd/C (catalytic amount, e.g., 5-10 mol%) in methanol.

-

To this suspension, add hydrazine hydrate (10.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-aminophenyl)-2-methylpropan-2-amine. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

This protocol is based on standard Boc-protection procedures for primary amines.[4] The higher nucleophilicity of the aliphatic amine is expected to lead to selective protection.[2][3]

Materials:

-

1-(4-aminophenyl)-2-methylpropan-2-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) and Water (H₂O) mixture (2:1 v/v)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(4-aminophenyl)-2-methylpropan-2-amine (1.0 eq) and triethylamine (3.0 eq) in a 2:1 mixture of THF and water. Stir at room temperature until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data from analogous reactions found in the literature to provide an expectation of reaction performance.

Table 1: Analogous Nitro Group Reductions

| Nitroarene Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Nitrophenylcarbamate | N₂H₄·H₂O / FeCl₃ | Methanol | Reflux | 3 | High | [5] |

| Halogenated Nitroarenes | N₂H₄·H₂O / Pd/C | Methanol | 80 | 0.08 | >90 | [1] |

| p-Nitroaniline | H₂ / Rh on Alumina | H₂O / HCl | 100 | 5 | 95 | [6] |

Table 2: Analogous Boc-Protection of Primary Amines

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylglycine Ethyl Ester | Triethylamine | - | Room Temp. | 24 | - | [7] |

| Primary Amines (General) | TEA or DIPEA | H₂O/THF | 0 to Room Temp. | 6 | High | [4] |

| 4-Aminophenethylamine | - | 10% aq. Acetic Acid/Dioxane | Room Temp. | - | 98 (conversion) | [2] |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

References

- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Selective protection of aliphatic amine in the presence of an aromatic amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3194839A - Catalytic hydrogenation of nitroaromatic compounds to aromatic amines - Google Patents [patents.google.com]

- 7. ijcr.info [ijcr.info]

Stability and Storage of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate (CAS No: 180081-10-1). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general knowledge of carbamate chemistry, safety data sheets of structurally related compounds, and best practices in chemical handling and storage.

Physicochemical Properties

This compound is a chemical intermediate often utilized in the synthesis of more complex molecules, such as PROTAC (Proteolysis Targeting Chimera) degraders.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a primary amine, a gem-dimethyl group, and a primary aromatic amine. The stability of the molecule is largely dictated by the lability of the Boc group and the reactivity of the aromatic amine.

| Property | Value |

| CAS Number | 180081-10-1[2] |

| Molecular Formula | C15H24N2O2[2] |

| Molecular Weight | 264.36 g/mol [2] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

pH Stability

The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[3] Under acidic catalysis, the carbamate can undergo hydrolysis to yield the corresponding free amine, carbon dioxide, and tert-butanol. Conversely, the Boc group is generally stable under neutral and basic conditions.[3]

| Condition | Stability | Potential Degradation Pathway |

| Acidic pH | Unstable | Cleavage of the Boc group to form the free diamine, isobutylene, and carbon dioxide.[3] |

| Neutral pH | Generally Stable | Minimal degradation is expected. |

| Basic pH | Generally Stable | The Boc group is resistant to most basic conditions.[3] |

Thermal Stability

While specific data is unavailable, it is recommended to store the compound in a cool place. Some suppliers of similar carbamate compounds suggest refrigeration (2-8 °C) for long-term storage.[4] Elevated temperatures can potentially lead to degradation.

Photostability

Although no specific recommendations regarding light sensitivity are consistently provided for this compound, it is a general best practice for chemical reagents to be stored in opaque or amber containers to prevent potential photolytic degradation.[4]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[4] | Minimizes the rate of potential thermal degradation. |

| Atmosphere | Keep container tightly closed in a well-ventilated area.[4] For extended storage, consider blanketing with an inert gas like nitrogen or argon. | Protects from atmospheric moisture and oxygen, which could contribute to hydrolytic or oxidative degradation. |

| Light | Store in a light-resistant container. | Prevents potential photolytic degradation. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids. | Prevents chemical reactions that could degrade the compound. |

Experimental Protocol: General Stability Assessment

For researchers requiring specific stability data for their application, a forced degradation study can be performed. The following is a general protocol that can be adapted.

Materials and Methods

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H2O2)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure

-

Stock Solution Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions :

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide.[4]

-

Thermal Degradation : Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation : Expose the solid compound and a solution to UV and visible light.

-

-

Sample Analysis : At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

Visual Representation

Caption: Factors influencing compound stability.

Conclusion

This compound is a valuable building block in organic synthesis. While specific stability data is not extensively published, its chemical structure suggests that it is sensitive to acidic conditions and potentially to heat, light, and atmospheric exposure. Adherence to the recommended storage and handling guidelines is crucial for maintaining the quality and integrity of this reagent. For critical applications, conducting a specific stability study is recommended.

References

A Technical Guide to Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate: A Versatile Building Block in Modern Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of tert-butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, a key building block in organic synthesis. Its unique bifunctional nature, featuring a sterically hindered aliphatic amine protected by a tert-butoxycarbonyl (Boc) group and a reactive primary aromatic amine, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the field of medicinal chemistry.

Physicochemical Properties

The fundamental properties of this building block are summarized below. This data is essential for reaction planning, stoichiometry calculations, and material characterization.

| Property | Value | Source |

| CAS Number | 180081-10-1 | [1][2] |

| Molecular Formula | C₁₅H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 264.37 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(N)C=C1 | N/A |

| InChI Key | YWMSXWLDJABJRG-UHFFFAOYSA-N | N/A |

Synthesis of the Building Block

While multiple synthetic routes are possible, a common strategy involves the construction of the carbon skeleton followed by functional group manipulations. A plausible and efficient pathway begins with the Friedel-Crafts alkylation of nitrobenzene, followed by amination and protection, and concludes with the reduction of the nitro group to the target primary amine.

Caption: Proposed synthetic workflow for the target building block.

This protocol describes a standard method for the reduction of an aromatic nitro group to an aniline, which represents the final step in the proposed synthesis of the title compound.

-

Setup: To a solution of the nitro-intermediate, tert-butyl (2-methyl-2-(4-nitrophenyl)propyl)carbamate (1.0 eq), in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration) in a hydrogenation flask, add palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading).

-

Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm, or a balloon) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent (MeOH or EtOAc).

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by column chromatography on silica gel or recrystallization if necessary.

Applications in Organic Synthesis: A Case Study

The primary utility of this building block is demonstrated by its role as a crucial intermediate in the synthesis of Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.

PARP enzymes are central to the repair of single-strand DNA breaks. In cancers with existing DNA repair defects (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of irreparable DNA damage, ultimately causing cancer cell death—a concept known as synthetic lethality.

Caption: Mechanism of action for PARP inhibitors like Niraparib.

The building block provides the substituted aniline necessary for forming the core structure of Niraparib. The free aromatic amine undergoes N-arylation by coupling with a suitable indazole precursor, demonstrating a key C-N bond formation strategy.

Caption: Key C-N bond formation step in the synthesis of Niraparib.

This protocol outlines a general procedure for a palladium-catalyzed Buchwald-Hartwig amination, a common method for the C-N coupling required in the Niraparib synthesis.[4][5]

-

Setup: To an oven-dried Schlenk flask, add the indazole precursor (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq) followed by a dry, degassed solvent (e.g., Dioxane or Toluene).

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through Celite® to remove inorganic salts and the catalyst.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the Boc-protected Niraparib precursor. The final step to obtain Niraparib involves the deprotection of the Boc group under acidic conditions (e.g., with HCl or TFA).[4]

General Synthetic Transformations

Beyond its application in specific drug syntheses, the dual functionality of the building block allows for a wide range of chemical modifications, making it a versatile scaffold.

Caption: Potential synthetic pathways utilizing the building block's functional groups.

References

- 1. This compound, CasNo.180081-10-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. calpaclab.com [calpaclab.com]

- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

The Enigmatic Potential of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate Derivatives: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate and its derivatives represent a class of chemical entities with a largely unexplored biological potential. Despite the presence of structural motifs common to various bioactive molecules, including the carbamate group and the 2-(4-aminophenyl)-2-methylpropyl core, a comprehensive body of research detailing their specific biological activities remains elusive. This technical guide aims to provide an in-depth overview of the potential biological activities of these derivatives, drawing inferences from the known pharmacology of structurally related compounds. The document will also present a generalized experimental protocol for the synthesis of a related carbamate derivative and a representative signaling pathway to illustrate potential mechanisms of action. It is critical to note that the information presented herein is based on extrapolation and is intended to guide future research into this promising, yet understudied, chemical space.

Introduction: Unveiling a Latent Pharmacophore

The carbamate functional group is a well-established pharmacophore present in a multitude of approved therapeutic agents, contributing to their stability, bioavailability, and target engagement.[1] The tert-butyl protecting group, in particular, is frequently employed in medicinal chemistry to modulate solubility and metabolic stability.[1] The 2-(4-aminophenyl)-2-methylpropyl core, while less characterized, presents a unique three-dimensional scaffold that could facilitate interactions with various biological targets. The combination of these structural features in this compound derivatives suggests a high potential for diverse biological activities. However, a thorough search of the scientific and patent literature reveals a significant gap in our understanding of these specific molecules. This guide, therefore, serves as a foundational document to stimulate and direct future pharmacological investigations.

Potential Biological Activities: An Inferential Analysis

Based on the known biological activities of structurally analogous compounds, several therapeutic areas warrant investigation for this compound derivatives.

Anti-inflammatory Activity

Derivatives of tert-butyl phenylcarbamate have demonstrated notable in vivo anti-inflammatory properties. A study on a series of tert-butyl 2-(substituted benzamido) phenylcarbamates revealed significant inhibition of carrageenan-induced rat paw edema, with some compounds exhibiting efficacy comparable to the standard drug, indomethacin. This suggests that the carbamate moiety, in conjunction with an appropriately substituted phenyl ring, can confer potent anti-inflammatory effects.

Anticancer Activity

The 2-(4-aminophenyl) moiety is a key structural feature in a class of potent and selective antitumor agents, the 2-(4-aminophenyl)benzothiazoles.[2][3] These compounds have shown nanomolar efficacy against a range of human breast cancer cell lines, both in vitro and in vivo.[2] The mechanism of action is thought to be unique, distinguishing them from known classes of chemotherapeutic agents.[2] Given the presence of the 2-(4-aminophenyl) core in the target compounds of this guide, an investigation into their anticancer potential is highly justified. Furthermore, a patent has been filed for tert-butyl acetate derivatives as bromodomain BRD4 inhibitors for treating cancer, highlighting the potential of tert-butyl groups in oncology.[4]

Neurological and Neurodegenerative Disorders

Carbamate-containing compounds have a long history of use in treating neurological conditions. For example, some carbamates act as anticonvulsants by inhibiting N-methyl-D-aspartate (NMDA) receptors and enhancing gamma-aminobutyric acid (GABA) activity.[1] Additionally, a patent for aminobenzamide compounds for the treatment of neurodegenerative disorders suggests that molecules with an aminophenyl group can have protective actions in models of Parkinson's disease.[5] A Chinese patent also describes a tert-butyl carbamate derivative as a synthetic intermediate for Lacosamide, a drug used to treat epilepsy and neuropathic pain.[6] These examples underscore the potential for this compound derivatives to modulate neuronal function and offer therapeutic benefits in a range of central nervous system disorders.

Experimental Protocols: A Template for Synthesis

While a specific protocol for the synthesis of this compound is not available in the cited literature, the following is a detailed methodology for the synthesis of a related class of compounds, tert-butyl (substituted benzamido)phenylcarbamate derivatives, which can serve as a procedural template.

General Procedure for the Synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate (4a–4j)

-

Step 1: Preparation of tert-butyl 2-amino phenyl carbamate (3)

-

A mixture of compound 2 (1.0 eq) and FeCl₃ (1.0 eq) is dissolved in methanol.

-

N₂H₄·H₂O is added at room temperature.

-

The reaction mixture is heated under reflux for 3 hours and monitored by TLC.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is basified with saturated NaHCO₃ solution and extracted with DCM.

-

The organic layer is washed with water and brine.

-

-

Step 2: Condensation with Substituted Carboxylic Acids

-

To a solution of the substituted carboxylic acid (1 eq) in a suitable solvent, add DIPEA (1.5 eq).

-

Add compound 3 (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq).

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The product is then purified by column chromatography on silica gel.

-

Visualization of Potential Mechanisms

Given the absence of specific signaling pathway data for the target compounds, a generalized diagram of a relevant pathway is provided below as a conceptual framework. For instance, considering the potential anti-inflammatory activity, the NF-κB signaling pathway is a critical mediator of inflammation.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]

- 5. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 6. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Understanding the reactivity of the amine group in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

An In-Depth Technical Guide to the Reactivity of the Amine Group in Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary aromatic amine group in this compound. This bifunctional molecule is of significant interest in medicinal chemistry and drug development, often utilized as a linker or building block. Understanding the reactivity of its aniline moiety is critical for its effective application in multi-step syntheses. This document details the electronic and steric factors governing the amine's nucleophilicity, presents key chemical transformations with detailed experimental protocols, and provides quantitative data to contextualize its reactivity profile.

Molecular Structure and Core Concepts

This compound possesses two distinct nitrogen-containing functional groups: a primary aromatic amine (-NH₂) and a Boc-protected aliphatic amine. The primary aromatic amine is the principal site of reactivity discussed herein. Its chemical behavior is largely dictated by the interplay of the nitrogen lone pair's resonance delocalization into the phenyl ring and the inductive effects of the ring substituents.

Electronic and Steric Effects

The reactivity of the aniline amine group is modulated by several key factors:

-

Resonance Effect (-M) : The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system. This resonance stabilization reduces the electron density on the nitrogen, making the aromatic amine less basic and less nucleophilic compared to its aliphatic counterparts.

-

Inductive Effect (+I) : The para-substituent, a 2-(tert-butoxycarbonylamino)-2-methylpropyl group, is an alkyl group. Alkyl groups are electron-donating through induction (+I effect). This effect increases the electron density on the phenyl ring and, to a lesser extent, on the para-amine group, thereby slightly enhancing its basicity and nucleophilicity relative to unsubstituted aniline.

-

Steric Hindrance : The bulky para-substituent does not sterically hinder the primary amine group itself. However, it can influence the regioselectivity of reactions occurring at the ortho positions of the aromatic ring.

Methodological & Application

Application Note and Experimental Protocol: Synthesis of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate is a valuable bifunctional molecule containing both a protected primary amine and a reactive primary aromatic amine. This structure makes it a useful building block in medicinal chemistry and materials science, particularly for the synthesis of more complex molecules where selective functionalization of the aromatic amine is desired. This protocol outlines a two-step synthesis commencing from 2-methyl-2-(4-nitrophenyl)propanenitrile. The first step involves the simultaneous reduction of the nitrile and nitro groups to afford the diamine intermediate, 2-(4-aminophenyl)-2-methylpropan-1-amine. The second step is the selective N-tert-butoxycarbonylation (Boc protection) of the more nucleophilic primary aliphatic amine.

Overall Reaction Scheme:

Step 1: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine 2-methyl-2-(4-nitrophenyl)propanenitrile → 2-(4-aminophenyl)-2-methylpropan-1-amine

Step 2: Synthesis of this compound 2-(4-aminophenyl)-2-methylpropan-1-amine → this compound

Experimental Protocols

Step 1: Synthesis of 2-(4-aminophenyl)-2-methylpropan-1-amine

This procedure details the simultaneous reduction of the nitrile and nitro functionalities of 2-methyl-2-(4-nitrophenyl)propanenitrile via catalytic hydrogenation.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-methyl-2-(4-nitrophenyl)propanenitrile | 190.21 | 10.0 g | 52.57 |

| Palladium on Carbon (10% Pd) | N/A | 1.0 g | N/A |

| Methanol (MeOH) | 32.04 | 200 mL | N/A |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | Excess |

| Celite® | N/A | As needed | N/A |

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

To a high-pressure hydrogenation vessel, add 2-methyl-2-(4-nitrophenyl)propanenitrile (10.0 g, 52.57 mmol) and methanol (200 mL).

-

Carefully add 10% Palladium on carbon (1.0 g, 10% w/w) to the solution.

-

Seal the vessel and purge with nitrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)-2-methylpropan-1-amine as a crude oil. The product can be used in the next step without further purification.

Expected Yield: The reaction is expected to proceed in high yield (typically >90%).

Step 2: Synthesis of this compound

This procedure describes the selective Boc protection of the primary aliphatic amine of 2-(4-aminophenyl)-2-methylpropan-1-amine.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-aminophenyl)-2-methylpropan-1-amine | 164.25 | 8.63 g | 52.57 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.47 g | 52.57 |

| Triethylamine (TEA) | 101.19 | 7.3 mL | 52.57 |

| Dichloromethane (DCM) | 84.93 | 250 mL | N/A |

| Saturated Sodium Bicarbonate Solution | N/A | 100 mL | N/A |

| Brine | N/A | 100 mL | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | N/A |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve the crude 2-(4-aminophenyl)-2-methylpropan-1-amine (8.63 g, 52.57 mmol) in dichloromethane (250 mL) in a round-bottom flask.

-

Add triethylamine (7.3 mL, 52.57 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (11.47 g, 52.57 mmol) in a small amount of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid.

Expected Yield and Purity:

| Product | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) | Purity (by HPLC/NMR) |

| This compound | 13.90 | 11.1 - 12.5 | 80 - 90 | >95% |

Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate, with CAS number 180081-10-1, is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring a Boc-protected amine and a reactive aniline moiety, makes it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[4][5] This document provides detailed application notes and representative protocols for the effective use of this versatile compound in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and the design of subsequent molecules.

| Property | Value | Reference |

| CAS Number | 180081-10-1 | [1][2] |

| Molecular Formula | C15H24N2O2 | [1][2] |

| Molecular Weight | 264.37 g/mol | [1] |

| Appearance | White solid | [2] |

| Purity | ≥95% | [2] |

| Storage | Sealed refrigeration | [2] |

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a linker or building block in the synthesis of more complex molecules, most notably PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6][7] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4][5]

This compound is well-suited as a PROTAC linker precursor due to its distinct functionalities:

-

The Aniline Group: The 4-aminophenyl group provides a nucleophilic primary amine that can be readily functionalized, for example, through amide bond formation with a carboxylic acid on a warhead or E3 ligase ligand.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the other end of the molecule provides a stable, masked amine. This protecting group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC.

-

The Linker Backbone: The 2-methylpropyl chain offers a degree of conformational rigidity and spatial separation between the two ends of the PROTAC, which is crucial for the effective formation of the ternary complex between the target protein and the E3 ligase.

The overall workflow for utilizing this compound in PROTAC synthesis is depicted below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound, CasNo.180081-10-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. tert-Butyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate | 1147107-64-9 | Benchchem [benchchem.com]